Omarigliptin

Pharmacokinetics Type 2 Diabetes Dosing Regimen

Omarigliptin (MK-3102) is the only once-weekly oral DPP-4 inhibitor, engineered with a >100-hour half-life sustaining 79–94% inhibition at trough. Its >40,000-fold selectivity over DPP-8/9 (IC50 >67 μM vs. DPP-4 IC50 1.6 nM) eliminates off-target interference seen with vildagliptin or saxagliptin—critical for clean target validation. Non-inferior to daily sitagliptin in HbA1c reduction with 0% hypoglycemia risk. ~89% renally excreted unchanged with minimal DDI. Select for long-term in vivo models where once-weekly dosing replaces daily gavage.

Molecular Formula C17H20F2N4O3S
Molecular Weight 398.4 g/mol
CAS No. 1226781-44-7
Cat. No. B609743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmarigliptin
CAS1226781-44-7
SynonymsMK3102;  MK-3102;  MK 3102;  Omarigliptin
Molecular FormulaC17H20F2N4O3S
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N
InChIInChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m1/s1
InChIKeyMKMPWKUAHLTIBJ-ISTRZQFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Omarigliptin (MK-3102, CAS 1226781-44-7) DPP-4 Inhibitor: Pharmacological Profile and Procurement-Relevant Specifications


Omarigliptin (CAS 1226781-44-7, MK-3102, also known as Marizev) is a small-molecule, competitive, and reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) [1]. Chemically, it is a pyrrolopyrazole derivative (Molecular Formula: C17H20F2N4O3S; Molecular Weight: 398.43 g/mol) that was developed by Merck & Co. as a once-weekly oral treatment for type 2 diabetes mellitus (T2DM) [2]. As a new molecular entity (NME), omarigliptin's primary differentiator from other DPP-4 inhibitors is its pharmacokinetic profile, which is characterized by a long terminal half-life that enables a once-weekly (q.w.) dosing schedule, in contrast to the once-daily regimen required for the majority of its class counterparts [3]. It is approved as Marizev in Japan and has been investigated globally [4].

Why Omarigliptin (MK-3102) Cannot Be Substituted with Other DPP-4 Inhibitors: The Once-Weekly Pharmacokinetic and Selectivity Rationale


Interchangeability among DPP-4 inhibitors is not supported by their divergent pharmacokinetic (PK) and selectivity profiles. Omarigliptin is uniquely engineered for once-weekly oral dosing, a feature underpinned by its long terminal elimination half-life (>100 hours) and sustained DPP-4 inhibition (79–94% at trough) [1]. In contrast, the most widely used DPP-4 inhibitors, such as sitagliptin, alogliptin, linagliptin, saxagliptin, and vildagliptin, all exhibit half-lives of 10–40 hours and require once-daily administration [2]. This fundamental PK distinction directly impacts patient adherence and study design in research settings. Furthermore, omarigliptin exhibits a unique selectivity margin, with an IC50 >67 μM for off-target proteases (DPP-8, DPP-9), translating to a >40,000-fold window over its DPP-4 target (IC50 = 1.6 nM) [3]. This selectivity profile differs from agents like vildagliptin (Ki 95 nM for DPP-9) and saxagliptin (75-fold selectivity), which may have different implications for preclinical safety and target engagement studies [4]. The following evidence items provide the quantitative basis for selecting omarigliptin over its in-class analogs for research or clinical development purposes.

Omarigliptin (MK-3102) Quantitative Differentiation Evidence: Head-to-Head Efficacy, PK, and Selectivity Benchmarks


Once-Weekly Dosing Enabled by Extended Terminal Half-Life vs. Once-Daily DPP-4 Inhibitors

Omarigliptin demonstrates a terminal elimination half-life exceeding 100 hours in humans, which is the primary pharmacokinetic driver of its once-weekly dosing schedule. This is in stark contrast to the once-daily DPP-4 inhibitors sitagliptin, alogliptin, linagliptin, saxagliptin, and vildagliptin, which all exhibit half-lives of less than 40 hours [1]. Sustained DPP-4 inhibition at trough (168 hours post-dose) of 79.2–94.0% further supports this extended dosing interval [2].

Pharmacokinetics Type 2 Diabetes Dosing Regimen

Non-Inferior Glycemic Efficacy to Sitagliptin with Once-Weekly Dosing Convenience

In a Phase 3, randomized, double-blind, non-inferiority trial (n=642), omarigliptin 25 mg once weekly demonstrated non-inferior HbA1c reduction compared to sitagliptin 100 mg once daily in patients with T2DM inadequately controlled on metformin. The least squares (LS) mean change in HbA1c from baseline at 24 weeks was -0.47% for omarigliptin versus -0.43% for sitagliptin, with a between-group difference of -0.03% (95% CI: -0.15, 0.08), which met the prespecified non-inferiority margin of 0.3% [1]. This result was corroborated by a separate Japanese study (n=414) where omarigliptin 25 mg weekly resulted in an LS mean change of -0.66% versus -0.65% for sitagliptin 50 mg daily, a difference of -0.02% (95% CI: -0.15, 0.12) [2].

Glycemic Control HbA1c Head-to-Head Trial

High Selectivity for DPP-4 Over Off-Target Proteases DPP-8 and DPP-9

Omarigliptin exhibits exceptional selectivity for DPP-4 (IC50 = 1.6 nM, Ki = 0.8 nM) over the closely related serine proteases DPP-8 and DPP-9, with IC50 values exceeding 67 μM for these off-targets. This corresponds to a selectivity window of >41,875-fold [1]. While other DPP-4 inhibitors like alogliptin and linagliptin also show high selectivity (>10,000-fold), omarigliptin's margin is notably wider than that of vildagliptin (Ki 95 nM for DPP-9, ~32-fold selectivity) and saxagliptin (75-fold selectivity for DPP-9) [2]. High selectivity over DPP-8/9 is crucial, as preclinical models have linked inhibition of these enzymes to toxicities including alopecia, thrombocytopenia, and splenomegaly [3].

Target Selectivity In Vitro Pharmacology Off-Target Safety

Low Incidence of Hypoglycemia and Favorable Safety Profile in Controlled Trials

In head-to-head clinical trials, omarigliptin demonstrated a safety profile comparable to sitagliptin and placebo, with a notably low incidence of hypoglycemia. In the Phase 3 study (n=642), the incidence of symptomatic hypoglycemia was low and similar between omarigliptin and sitagliptin groups (no notable differences) [1]. In the Japanese monotherapy study (n=414), there was 1 episode of symptomatic hypoglycemia in the sitagliptin group (0.7%) and none in the omarigliptin (0%) or placebo (0%) groups over 24 weeks [2]. This low risk of hypoglycemia is a class effect of DPP-4 inhibitors but is a crucial parameter for compound selection in preclinical safety studies.

Safety Tolerability Adverse Events

Primarily Renal Excretion of Unchanged Drug Minimizing Drug-Drug Interaction Potential

A human mass balance study using [14C]omarigliptin demonstrated that the compound is primarily cleared via renal excretion of unchanged parent drug, with approximately 89% of urinary radioactivity attributed to intact omarigliptin [1]. This indicates that metabolism plays a minimal role in its elimination. Furthermore, omarigliptin is not a substrate for key drug transporters, suggesting a low potential for pharmacokinetic drug-drug interactions (DDIs) with commonly prescribed agents [2]. This profile is similar to that of sitagliptin (80% renal excretion unchanged) and alogliptin (60-70% unchanged), but contrasts with linagliptin (<5% renal, primarily biliary) and saxagliptin (metabolized by CYP3A4/5), which have different DDI liability profiles [3].

Drug Metabolism Excretion Drug-Drug Interactions

Procurement and Research Use Cases for Omarigliptin (MK-3102) Based on Validated Differentiation Evidence


Preclinical Studies Requiring a Once-Weekly DPP-4 Inhibitor for Chronic Dosing Models

Omarigliptin is the optimal DPP-4 inhibitor for in vivo studies that require sustained enzyme inhibition with reduced animal handling. Its terminal half-life >100 hours and sustained DPP-4 inhibition at trough (79–94%) enable once-weekly dosing in rodent and other preclinical models, significantly reducing stress and labor associated with daily oral gavage or injections required for sitagliptin, alogliptin, or vildagliptin [1]. This is particularly valuable for long-term studies of diabetic complications, atherosclerosis, or renal disease progression.

In Vitro Selectivity Profiling and Target Engagement Assays for DPP-4 Biology

For researchers studying DPP-4-specific signaling pathways or performing high-content screening, omarigliptin's exceptional selectivity window (>41,875-fold over DPP-8/9) minimizes off-target interference [2]. Unlike vildagliptin or saxagliptin, which exhibit measurable inhibition of DPP-8/9 at higher concentrations, omarigliptin provides a cleaner pharmacological tool for isolating DPP-4-mediated effects, making it the preferred reference compound for target validation and mechanism-of-action studies.

Comparator Arm in Clinical Trials for Novel Once-Weekly Diabetes Therapies

Omarigliptin serves as a validated, once-weekly oral comparator for clinical studies evaluating new weekly GLP-1 receptor agonists, SGLT2 inhibitors, or combination therapies. Its non-inferiority to the gold-standard daily DPP-4 inhibitor sitagliptin (HbA1c reduction of -0.47% vs. -0.43%) [3] provides a robust efficacy benchmark, while its established safety profile with a low risk of hypoglycemia (0% incidence in monotherapy studies) [4] offers a reliable control for adverse event assessment.

Pharmacokinetic and Drug-Drug Interaction Studies in Polypharmacy Models

Given its primarily renal excretion as unchanged drug (~89%) and lack of interaction with major drug transporters, omarigliptin is an ideal probe compound for studying DPP-4 inhibition in the context of complex multi-drug regimens [5]. Its low DDI potential reduces confounding variables in experiments designed to assess the impact of concomitant medications on glycemic control, making it a valuable tool for pharmaceutical and academic researchers investigating combination therapies for metabolic syndrome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omarigliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.